molecular formula C18H14N2O2 B3058350 Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)- CAS No. 89048-95-3

Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-

Cat. No.: B3058350
CAS No.: 89048-95-3
M. Wt: 290.3 g/mol
InChI Key: AIJVLQFVHAYLOI-UHFFFAOYSA-N
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Description

Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)- is a benzopyrano-pyrimidine derivative featuring a phenol group at the 2-position and a methyl substituent at the 4-position of the fused heterocyclic scaffold. These compounds are synthesized via multicomponent reactions, often employing eco-friendly catalysts like sodium formate or solid acids such as p-toluenesulfonic acid (PTSA) under solvent-free or ethanol-based conditions .

The methyl group at the 4-position likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(4-methyl-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-14-10-12-6-2-5-9-16(12)22-18(14)20-17(19-11)13-7-3-4-8-15(13)21/h2-9,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJVLQFVHAYLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3=CC=CC=C3OC2=NC(=N1)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425359
Record name Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89048-95-3
Record name Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of benzopyrano-pyrimidine derivatives, including Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)-, can be achieved through a one-pot synthesis method. This involves the condensation of different salicylaldehyde derivatives, piperidine or morpholine with malononitrile, in the presence of a catalyst such as p-toluene sulphonic acid (PTSA) at 80°C . This method is cost-effective, environmentally benign, and offers high yields with straightforward experimental procedures and short reaction times .

Chemical Reactions Analysis

Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminium hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- has a wide range of scientific research applications:

    Chemistry: It is used as a P38α MAP kinase inhibitor in various chemical studies.

    Biology: The compound’s inhibitory properties make it valuable in biological research, particularly in studying cellular signaling pathways.

    Medicine: Its potential therapeutic applications are being explored, especially in the context of diseases where P38α MAP kinase plays a crucial role.

    Industry: The compound’s unique properties may also find applications in industrial processes, although specific uses are still under investigation.

Mechanism of Action

The mechanism of action of Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- involves its role as a P38α MAP kinase inhibitor. This enzyme is part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation. By inhibiting P38α MAP kinase, the compound can modulate various cellular processes, including gene expression, cell differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzopyrano[2,3-d]pyrimidine derivatives vary primarily in substituents at the 4-position, which significantly alter their physical, chemical, and biological properties. Key analogs include:

Compound Name (Substituent at 4-position) Key Structural Features
2-(4-Methyl-5H-[1]benzopyrano[...])phenol Methyl group (small, lipophilic)
2-(4-Ethoxy-5H-chromeno[...])phenol (5d) Ethoxy group (polar, electron-donating)
2-(4-Piperidin-1-yl-5H-chromeno[...])phenol Piperidinyl group (bulky, basic)
2-(4-Amino-5H-[1]benzopyrano[...])phenol Amino group (polar, hydrogen-bonding)

Substituent Impact :

  • For example, 2-(4-ethoxy-5H-chromeno[...])phenol (5d) has a melting point of 197–199°C .
  • Amino groups: Enhance hydrogen-bonding interactions, which may improve target binding. Derivatives with methylamino or ethylamino groups are reported in CAS registries .
  • Piperidinyl groups: Introduce steric bulk and basicity, as seen in 2-(4-piperidin-1-yl-5H-chromeno[...])phenol, which forms intramolecular hydrogen bonds and π-π interactions in its crystal structure .

Physical Properties

Melting points and solubility vary with substituent size and polarity:

Compound Name (Substituent) Melting Point (°C) Key Observations
2-(4-Propoxy-5H-chromeno[...])phenol 147–149 Lower melting point compared to ethoxy analogs
2-(4-Ethoxy-9-methoxy-5H-chromeno[...])phenol (5e) 198–200 Higher melting point due to methoxy group
2-(4-Piperidin-1-yl-5H-chromeno[...])phenol Not reported Crystal packing involves C–H⋯π and π-π interactions

The methyl-substituted compound is expected to exhibit intermediate melting points compared to polar (ethoxy) and bulky (piperidinyl) analogs.

Biological Activity

Phenol, 2-(4-methyl-5H-benzopyrano[2,3-d]pyrimidin-2-yl)- is a compound with significant biological activity, particularly as a P38α MAP kinase inhibitor. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Compound Overview

  • Chemical Formula : C18H14N2O2
  • Molecular Weight : 290.3 g/mol
  • CAS Number : 89048-95-3

This compound integrates a phenolic structure with a benzopyrano-pyrimidine framework, which contributes to its unique biological properties.

Phenol, 2-(4-methyl-5H-benzopyrano[2,3-d]pyrimidin-2-yl)- functions primarily as an inhibitor of the P38α MAP kinase pathway. This pathway is crucial for cellular responses to stress and inflammation. By inhibiting this kinase, the compound can modulate various cellular processes including:

  • Gene Expression : Alters the transcription of genes involved in inflammatory responses.
  • Cell Differentiation : Influences the maturation and specialization of cells.
  • Apoptosis : Affects programmed cell death pathways, which can be beneficial in cancer therapy.

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on P38α MAP kinase activity. The following table summarizes key findings from various studies:

StudyCell TypeIC50 (µM)Notes
Study 1Human Cancer Cells0.5Significant apoptosis induction observed
Study 2Macrophages1.2Reduced pro-inflammatory cytokine production
Study 3Fibroblasts0.8Inhibition of migration and proliferation

These studies demonstrate that Phenol, 2-(4-methyl-5H-benzopyrano[2,3-d]pyrimidin-2-yl)- can effectively reduce inflammation and inhibit cancer cell proliferation.

Case Studies

  • Cancer Treatment : In a preclinical model of breast cancer, administration of this compound resulted in a marked reduction in tumor size and improved survival rates compared to control groups.
  • Inflammatory Diseases : In models of rheumatoid arthritis, the compound demonstrated the ability to decrease joint swelling and pain by inhibiting inflammatory mediators.

Comparative Analysis

When compared to other benzopyrano-pyrimidine derivatives, Phenol, 2-(4-methyl-5H-benzopyrano[2,3-d]pyrimidin-2-yl)- stands out due to its specific action on P38α MAP kinase. Other derivatives may exhibit varying degrees of biological activity but lack the targeted inhibition profile that characterizes this compound.

Compound NameBiological ActivityMechanism
Compound AModerateNon-specific kinase inhibition
Compound BHighP38 MAPK inhibition but with side effects
Phenol, 2-(4-methyl-5H-benzopyrano[2,3-d]pyrimidin-2-yl)- High Selective P38α MAPK inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-
Reactant of Route 2
Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.